molecular formula C9H13N3O B13253175 3-amino-N-(3-methylpyridin-2-yl)propanamide

3-amino-N-(3-methylpyridin-2-yl)propanamide

Cat. No.: B13253175
M. Wt: 179.22 g/mol
InChI Key: VNYXIYZTGGHELM-UHFFFAOYSA-N
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Description

3-amino-N-(3-methylpyridin-2-yl)propanamide is a chemical compound with the molecular formula C9H13N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a pyridine ring, and a propanamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methylpyridin-2-yl)propanamide typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. One common method involves the use of reagents such as thionyl chloride to activate the carboxylic acid, followed by the addition of the amine to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-amino-N-(3-methylpyridin-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-methylpyridin-2-yl)propanamide
  • 3-amino-N-(4-methylpyridin-2-yl)propanamide
  • 3-amino-N-(3-ethylpyridin-2-yl)propanamide

Uniqueness

3-amino-N-(3-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-N-(3-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-7-3-2-6-11-9(7)12-8(13)4-5-10/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)

InChI Key

VNYXIYZTGGHELM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCN

Origin of Product

United States

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